molecular formula C2H4N2 B13446347 2-Amino-acetonitrile-2,2-d2

2-Amino-acetonitrile-2,2-d2

Cat. No.: B13446347
M. Wt: 58.08 g/mol
InChI Key: DFNYGALUNNFWKJ-DICFDUPASA-N
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Description

2-Amino-acetonitrile-2,2-d2 is a deuterated derivative of aminoacetonitrile, an organic compound with the formula H2N−CH2−C≡N. This compound is a colorless liquid and is known for its instability at room temperature due to the incompatibility of the amine nucleophile and the nitrile electrophile . The deuterated version, this compound, is used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-acetonitrile-2,2-d2 can be synthesized through the reaction of glycolonitrile with ammonia. The reaction is as follows: [ \text{HOCH}_2\text{CN} + \text{NH}_3 \rightarrow \text{H}_2\text{NCH}_2\text{CN} + \text{H}_2\text{O} ] This reaction typically requires controlled conditions to ensure the stability of the product .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of deuterated reagents to ensure the incorporation of deuterium atoms into the final product. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-acetonitrile-2,2-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in isotopic labeling studies and research applications requiring precise tracking of molecular interactions .

Properties

Molecular Formula

C2H4N2

Molecular Weight

58.08 g/mol

IUPAC Name

2-amino-2,2-dideuterioacetonitrile

InChI

InChI=1S/C2H4N2/c3-1-2-4/h1,3H2/i1D2

InChI Key

DFNYGALUNNFWKJ-DICFDUPASA-N

Isomeric SMILES

[2H]C([2H])(C#N)N

Canonical SMILES

C(C#N)N

Origin of Product

United States

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